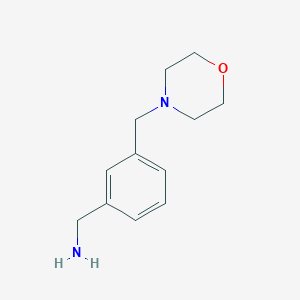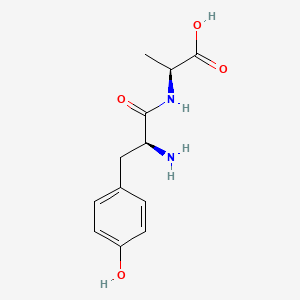
Acide 2-(3-acétyl-1H-indol-1-YL)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-1H-indol-1-YL)propanoic acid is a compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds . Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Applications De Recherche Scientifique
2-(3-Acetyl-1H-indol-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Analyse Biochimique
Cellular Effects
2-(3-Acetyl-1H-indol-1-YL)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(3-Acetyl-1H-indol-1-YL)propanoic acid, have been reported to affect antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to multiple receptors with high affinity, which can lead to the modulation of various signaling pathways
Dosage Effects in Animal Models
The effects of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
2-(3-Acetyl-1H-indol-1-YL)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in metabolic processes that influence metabolic flux and metabolite levels . The specific metabolic pathways of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid are still being studied, but it is likely to interact with key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid within cells and tissues are crucial for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their localization and accumulation within specific cellular compartments . The transport mechanisms and distribution patterns of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid are important factors that determine its efficacy and potency.
Subcellular Localization
The subcellular localization of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid plays a significant role in its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within the cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(3-Acetyl-1H-indol-1-YL)propanoic acid, often involves the construction of the indole ring followed by functionalization at specific positions . One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the corresponding indole product .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetyl-1H-indol-1-YL)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens (e.g., bromine, chlorine).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2, Pd/C
Substitution: Halogens (e.g., Br2, Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
2-(3-Acetyl-1H-indol-1-YL)propanoic acid is unique due to its specific acetyl and propanoic acid functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
IUPAC Name |
2-(3-acetylindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(13(16)17)14-7-11(9(2)15)10-5-3-4-6-12(10)14/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUHECCDUKQQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424611 |
Source


|
| Record name | 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-43-3 |
Source


|
| Record name | 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














